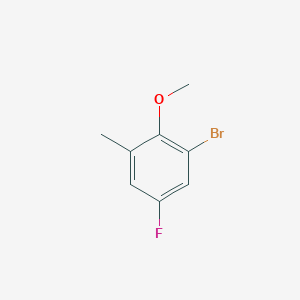1-Bromo-5-fluoro-2-methoxy-3-methylbenzene
CAS No.: 1783386-16-2
Cat. No.: VC18781071
Molecular Formula: C8H8BrFO
Molecular Weight: 219.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1783386-16-2 |
|---|---|
| Molecular Formula | C8H8BrFO |
| Molecular Weight | 219.05 g/mol |
| IUPAC Name | 1-bromo-5-fluoro-2-methoxy-3-methylbenzene |
| Standard InChI | InChI=1S/C8H8BrFO/c1-5-3-6(10)4-7(9)8(5)11-2/h3-4H,1-2H3 |
| Standard InChI Key | HLILYRXEJGBJOI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1OC)Br)F |
Introduction
Overview
1-Bromo-5-fluoro-2-methoxy-3-methylbenzene (C₈H₈BrFO) is a halogenated aromatic compound featuring bromine, fluorine, methoxy, and methyl substituents on a benzene ring. Its molecular structure enables unique reactivity in organic synthesis, particularly in cross-coupling reactions. This report synthesizes data from peer-reviewed literature and patents to provide a comprehensive analysis of its synthesis, physicochemical properties, and applications.
Structural and Physicochemical Properties
Molecular Characteristics
-
Molecular formula: C₈H₈BrFO
-
Molecular weight: 218.90 g/mol
-
IUPAC name: 1-bromo-5-fluoro-2-methoxy-3-methylbenzene
-
Substituent positions: Bromine (C1), methoxy (C2), methyl (C3), fluorine (C5) (Figure 1) .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling point | 228–234°C (estimated) | |
| Density | 1.5 ± 0.1 g/cm³ | |
| Melting point | Not reported | – |
| LogP (partition coefficient) | 3.16 (estimated) |
Spectroscopic Data
-
¹H NMR (500 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 2H), 3.34 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃), 2.32 (s, 3H, CH₃) .
-
¹³C NMR (126 MHz, CDCl₃): δ 158.71 (d, J = 241.6 Hz, C-F), 146.75 (C-Br), 56.21 (OCH₃), 21.45 (CH₃) .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via sequential halogenation and functionalization:
Step 1: Bromination of 2-Methyl-4-fluorophenol
-
Conditions: 0°C to room temperature, 12 hours.
Reaction Scheme:
Reactivity in Cross-Coupling Reactions
The bromine atom at C1 facilitates Suzuki-Miyaura couplings:
-
Example: Reaction with 4-methylphenylboronic acid under Pd(OAc)₂/PPh₃ catalysis yields 5-fluoro-2-methoxy-3,4'-dimethyl-1,1'-biphenyl (97% yield) .
Applications in Organic Synthesis
Pharmaceutical Intermediates
-
Used in synthesizing biphenyl derivatives for drug discovery .
-
Analogues with trifluoromethyl groups (e.g., 1-bromo-3-fluoro-5-(trifluoromethyl)benzene) exhibit antibiotic and antiviral activity .
Material Science
Comparison with Structural Isomers
Table 2: Isomer-Specific Properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume